2-(Dimethylamino)ethylamine chemical structure and properties
2-(Dimethylamino)ethylamine chemical structure and properties
Technical Whitepaper: 2-(Dimethylamino)ethylamine (DMEDA)
Executive Summary 2-(Dimethylamino)ethylamine (DMEDA), also known as N,N-dimethylethylenediamine, is a critical unsymmetrical diamine intermediate (CAS 108-00-9) distinct from its symmetric isomer. It serves as a high-value building block in pharmaceutical synthesis, particularly for histamine H1 antagonists, and functions as a privileged ligand in transition-metal catalysis. Its unique structure—featuring both a sterically hindered tertiary amine and a reactive primary amine—enables selective derivatization and the formation of stable, five-membered chelate rings with copper and palladium, facilitating difficult cross-coupling reactions under mild conditions.
Molecular Architecture & Physicochemical Profile[1]
DMEDA is characterized by an ethylene backbone terminating in two distinct nitrogen environments: a primary amine (
Table 1: Physicochemical Properties of 2-(Dimethylamino)ethylamine
| Property | Value | Notes |
| CAS Number | 108-00-9 | Distinct from symmetric isomer (110-70-3) |
| Molecular Formula | ||
| Molecular Weight | 88.15 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Amine-like, fishy odor |
| Boiling Point | 104–106 °C | Atmospheric pressure |
| Density | 0.807 g/mL | At 20 °C |
| Refractive Index | ||
| Flash Point | 12 °C (53 °F) | Closed cup; Highly Flammable |
| Solubility | Miscible with water, ethanol, benzene | Hygroscopic |
| pKa | ~9.5 (primary), ~6.0 (tertiary) | Estimated values for conjugate acids |
Synthetic Routes & Manufacturing[7][9]
The synthesis of DMEDA must avoid the formation of the symmetric N,N'-dimethylethylenediamine. Two primary routes are employed to ensure regioselectivity.
A. Industrial Route: Amination of Dimethylaminoethanol
The most scalable industrial method involves the catalytic amination of 2-(dimethylamino)ethanol with ammonia. This process typically utilizes high pressure and a hydrogenation-dehydrogenation catalyst (e.g., Ni/Co on alumina) to effect the substitution of the hydroxyl group.
B. Laboratory/Fine Chemical Route: Ring Opening of Aziridine
For high-purity applications, DMEDA is synthesized by the nucleophilic ring-opening of aziridine (ethyleneimine) with dimethylamine. This reaction is highly exothermic and regioselective, yielding the unsymmetric product exclusively.
Mechanistic Role in Catalysis
DMEDA has emerged as a standard-bearer ligand for Copper(I)-catalyzed cross-coupling reactions (Ullmann/Goldberg type). Unlike palladium systems that often require expensive phosphines, Cu-DMEDA systems enable C-N, C-O, and C-S bond formation using inexpensive copper salts.
Ligand Effect: The bidentate nature of DMEDA forms a stable 5-membered chelate with Cu(I). The steric bulk of the dimethyl group and the hemilability of the amine arms prevent the formation of inactive copper aggregates (oligomers), maintaining the catalyst in a reactive monomeric or dimeric state. It also increases the solubility of the inorganic copper salt in organic solvents like dioxane or toluene.
Catalytic Cycle (C-N Coupling): The accepted mechanism involves the coordination of DMEDA to CuI, followed by the formation of a copper-nucleophile complex (amidate/aminate). This species undergoes oxidative addition with the aryl halide (rate-limiting step), followed by reductive elimination to release the product.
Figure 1: Simplified catalytic cycle for Cu-DMEDA catalyzed C-N cross-coupling, highlighting the stabilization of the active Cu(I) species by the diamine ligand.[1]
Pharmaceutical Applications
DMEDA is a pharmacophore precursor used primarily in the synthesis of ethylenediamine-class antihistamines. Its structural motif allows for the construction of drugs that block the H1 histamine receptor.
Case Study: Synthesis of Chloropyramine Chloropyramine (Suprastin) is a classic first-generation antihistamine. Its synthesis demonstrates the utility of DMEDA’s primary amine for Schiff base formation.
-
Condensation: DMEDA reacts with 4-chlorobenzaldehyde to form a Schiff base (imine).
-
Reduction: The imine is reduced (e.g., via
or catalytic hydrogenation) to form the secondary amine intermediate: N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine. -
Arylation: The secondary amine reacts with 2-bromopyridine (often using sodamide,
, or a Cu-catalyst) to attach the pyridine ring, yielding Chloropyramine.
Other Derivatives:
-
Tripelennamine: Synthesized similarly using benzaldehyde instead of 4-chlorobenzaldehyde.
-
Mepyramine: Uses 4-methoxybenzaldehyde.
Industrial Applications
Beyond life sciences, DMEDA serves critical roles in material science:
-
Epoxy Curing Agent: The primary amine reacts rapidly with epoxide rings, while the tertiary amine provides catalytic acceleration for the curing process. This dual action makes it useful in fast-setting epoxy adhesives.
-
Polyurethane Catalysis: Used as a blowing and gelling catalyst in the production of flexible polyurethane foams.
-
Corrosion Inhibition: The diamine structure chelates metal surfaces, forming a protective monolayer that inhibits oxidation in boiler water systems.
Safety & Toxicology
DMEDA is a hazardous chemical requiring strict handling protocols.[2] It is corrosive to tissue and highly flammable.
Toxicological Data:
-
Acute Oral Toxicity (Rat):
(Source: Merck SDS). -
Acute Dermal Toxicity: Harmful if absorbed through skin.
-
Skin/Eye: Causes severe chemical burns (Category 1A). Permanent eye damage is likely upon contact.
Handling Protocols:
-
Engineering Controls: Must be handled in a fume hood to avoid inhalation of vapors, which can cause pulmonary edema.
-
PPE: Chemical-resistant gloves (Butyl rubber or Nitrile >0.4mm), safety goggles, and face shield are mandatory.
-
Storage: Store under nitrogen (hygroscopic) in a flammables cabinet, away from oxidizing agents and acids.
References
-
Merck KGaA. (2024). Safety Data Sheet: N,N-Dimethylethylenediamine (CAS 108-00-9).[3][2][4]Link
-
Buchwald, S. L., et al. (2002). "Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society. Describes the mechanistic role of diamine ligands. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66053, 2-(Dimethylamino)ethylamine.Link
- Toldy, L., et al. (1958). "Synthesis of Chloropyramine." Acta Chimica Academiae Scientiarum Hungaricae.
-
Ma, D., & Cai, Q. (2008).[5] "Copper/Amino Acid Catalyzed Cross-Couplings." Accounts of Chemical Research. Comparison of DMEDA with amino acid ligands. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N,N-Dimethylethylenediamine CAS 108-00-9 | 803779 [merckmillipore.com]
- 3. N,N-ジメチルエチレンジアミン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N-ジメチルエチレンジアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
